molecular formula C16H19ClN2O2 B271637 N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine

Katalognummer B271637
Molekulargewicht: 306.79 g/mol
InChI-Schlüssel: VVGWXYIOABWSCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is a chemical compound that belongs to the class of benzylamine derivatives. It has shown potential in various scientific research applications due to its unique properties.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is not fully understood. However, it is believed that it works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine in lab experiments is its unique properties, which make it a valuable tool for studying various diseases. However, one of the limitations of using this compound is that it is relatively expensive and difficult to synthesize.

Zukünftige Richtungen

There are several future directions for the study of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine. One area of research is to further understand its mechanism of action and how it can be used to treat various diseases. Another area of research is to develop more efficient and cost-effective synthesis methods for this compound. Finally, there is a need for more studies to determine the safety and efficacy of this compound in humans.
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is a valuable compound for scientific research due to its unique properties. It has shown potential in the treatment of various diseases and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action, develop more efficient synthesis methods, and determine its safety and efficacy in humans.

Synthesemethoden

The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine involves the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with 3-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been extensively studied for its potential in various scientific research applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

Produktname

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine

Molekularformel

C16H19ClN2O2

Molekulargewicht

306.79 g/mol

IUPAC-Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C16H19ClN2O2/c1-3-21-16-13(7-14(17)8-15(16)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3

InChI-Schlüssel

VVGWXYIOABWSCY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCC2=CN=CC=C2)Cl)OC

Kanonische SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.